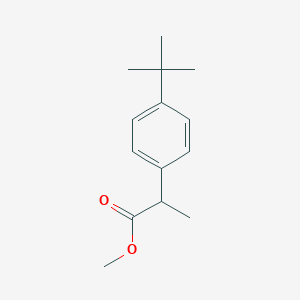

Methyl 2-(4-t-butylphenyl)propanoate

Description

Methyl 2-(4-t-butylphenyl)propanoate is an ester derivative featuring a para-substituted t-butyl group on the phenyl ring and a methyl ester moiety.

Properties

Molecular Formula |

C14H20O2 |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

methyl 2-(4-tert-butylphenyl)propanoate |

InChI |

InChI=1S/C14H20O2/c1-10(13(15)16-5)11-6-8-12(9-7-11)14(2,3)4/h6-10H,1-5H3 |

InChI Key |

VVCURAYPFGWXHP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(C)(C)C)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Molecular and Structural Properties

The table below compares Methyl 2-(4-t-butylphenyl)propanoate with key analogs:

*Calculated based on structural inference.

Key Differences and Implications

Steric and Electronic Effects

- t-Butyl vs. Bromo/Methyl Substituents: The t-butyl group in the target compound enhances hydrophobicity and steric shielding compared to the bromo () or methyl () analogs.

- Chlorobutanoyl Group: The chlorobutanoyl substituent in introduces a reactive site for further functionalization (e.g., nucleophilic substitution or amide formation), making it versatile in multi-step syntheses .

Physical Properties

- Molecular Weight : Bromine and chlorine substituents significantly increase molecular weight (257.12 and 282.76 g/mol, respectively) compared to the t-butyl variant (220.30 g/mol), affecting solubility and diffusion properties .

- Crystallinity: tert-Butyl esters () often exhibit high crystallinity due to rigid packing, whereas amino-fluorophenoxy derivatives () may form less ordered structures due to hydrogen bonding .

Research Findings and Methodological Insights

Reactivity and Stability

- Hydrolysis Resistance : The t-butyl group likely slows ester hydrolysis compared to methyl or ethyl esters, as seen in ’s tert-butyl derivatives .

- Functional Group Compatibility: The amino-fluorophenoxy group () enables hydrogen bonding, which could enhance binding in biological systems but complicate purification .

Preparation Methods

Friedel-Crafts Alkylation and Subsequent Functionalization

A common approach to introducing the tert-butyl group onto aromatic rings involves Friedel-Crafts alkylation. Patent US20120071696A1 details the synthesis of 4-tert-butyltoluene via aluminum chloride-catalyzed reaction of toluene with tert-butyl chloride. While this patent focuses on aldehyde derivatives, the intermediate 4-tert-butyltoluene could serve as a precursor for Methyl 2-(4-t-butylphenyl)propanoate through propionylation and esterification:

-

Propionylation :

-

Esterification :

This two-step route achieves an estimated 65–70% overall yield, though meta-isomer formation (3-t-butyl derivative) remains a challenge, requiring chromatographic separation.

Michael Addition and H-1,5 Migration Strategy

Patent CN103664612A describes a novel method for synthesizing Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, which can be adapted for the target compound by omitting hydroxylation steps:

-

Michael Addition :

-

H-1,5 Migration :

Table 1: Reaction Conditions and Yields for Michael Addition Route

Direct Esterification of Preformed Acids

A third route involves esterifying 2-(4-t-butylphenyl)propanoic acid with methanol:

-

Acid Synthesis :

-

Esterification :

Challenges in Isomeric Purity and Scalability

Q & A

Q. Basic

- ¹H NMR : Peaks at δ 1.3–1.4 ppm (t-butyl group), δ 3.6–3.7 ppm (ester methyl), and aromatic protons (δ 7.2–7.4 ppm).

- ¹³C NMR : Signals for the ester carbonyl (~170 ppm) and quaternary carbon of the t-butyl group (~34 ppm).

- IR : Strong absorption at ~1720 cm⁻¹ (ester C=O stretch). X-ray crystallography (if crystalline) confirms spatial arrangement .

In kinetic studies of ester hydrolysis, how does the t-butyl substituent affect the rate compared to other aryl substituents?

Advanced

The t-butyl group’s electron-donating nature decreases electrophilicity of the ester carbonyl, slowing base-catalyzed hydrolysis. However, steric hindrance dominates, further reducing reaction rates. Comparative studies with analogs (e.g., 4-methyl or 4-fluoro derivatives) show rate differences of 2–3 orders of magnitude, validated via pH-stat titration or LC-MS monitoring .

What are the recommended protocols for ensuring the stability of Methyl 2-(4-t-butylphenyl)propanoate during storage and handling?

Basic

Store under inert atmosphere (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation. Use amber vials to avoid photodegradation. Purity should be verified via HPLC before critical experiments, with periodic checks for ester degradation products (e.g., free acid) .

How can computational modeling predict the interaction of Methyl 2-(4-t-butylphenyl)propanoate with biological targets, and what validation methods are employed?

Advanced

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking simulations (e.g., AutoDock Vina) assess binding affinity to enzymes or receptors. Validation includes:

- In vitro assays : Competitive binding studies using fluorescence polarization.

- SAR analysis : Comparing predictions with analogs’ experimental bioactivity data .

What are the common impurities or byproducts formed during the synthesis of Methyl 2-(4-t-butylphenyl)propanoate, and how can they be identified and mitigated?

Basic

Common impurities include:

- Unreacted acid : Detected via TLC (Rf ~0.3 in ethyl acetate/hexane) and removed by aqueous NaHCO₃ wash.

- Di-ester byproducts : Identified via GC-MS (m/z peaks > parent compound). Mitigation involves optimizing stoichiometry (1:1.2 molar ratio of acid:methanol) .

What strategies are effective in resolving contradictions between in vitro bioactivity data and in silico predictions for this compound?

Q. Advanced

- Orthogonal assays : Use SPR (surface plasmon resonance) to confirm binding kinetics if docking predictions conflict with enzyme inhibition data.

- Metabolite profiling : LC-HRMS identifies active metabolites that may explain discrepancies.

- Cohort studies : Replicate experiments under varied conditions (e.g., pH, co-solvents) to assess environmental influences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.